Propanedinitrile, (2-chlorophenyl)-
Description
Structure
3D Structure
Properties
CAS No. |
32122-65-9 |
|---|---|
Molecular Formula |
C9H5ClN2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2-(2-chlorophenyl)propanedinitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7H |
InChI Key |
ZYKSUEBAYLIBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Propanedinitrile, 2 Chlorophenyl
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen atom to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the synthesis of propanedinitrile, (2-chlorophenyl)-, the active methylene (B1212753) group of malononitrile (B47326) attacks the carbonyl carbon of 2-chlorobenzaldehyde (B119727). This is typically facilitated by a catalyst, often a weak base. wikipedia.orgthermofisher.com
Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity
The choice of catalyst is crucial in the Knoevenagel condensation as it significantly impacts the reaction's speed and yield. nih.govthermofisher.com Various catalytic systems, including base-catalyzed, acid-catalyzed, and ionic liquid-based systems, have been explored for the synthesis of propanedinitrile, (2-chlorophenyl)-.
Weak organic bases are commonly employed as catalysts in the Knoevenagel condensation to avoid the self-condensation of the aldehyde. wikipedia.orgreddit.com Piperidine (B6355638) and pyridine (B92270) are frequently used for the synthesis of propanedinitrile, (2-chlorophenyl)-. google.comgoogle.com These catalysts function by deprotonating the active methylene group of malononitrile, thereby facilitating its nucleophilic attack on the carbonyl group of 2-chlorobenzaldehyde. wikipedia.org
An improved, eco-friendly process utilizes piperidine as a catalyst in an aqueous medium, demonstrating high efficiency. google.comgoogle.com The reaction can also be carried out using pyridine in an organic solvent like cyclohexane (B81311). google.comgoogle.com Other bases such as 2-picoline, 3-picoline, 4-picoline, and morpholine (B109124) have also been reported as effective catalysts. google.comgoogle.com The use of triethylamine (B128534) (TEA) in toluene (B28343) has been investigated as a less carcinogenic alternative to pyridine, showing comparable yields. rsc.org
Table 1: Comparison of Base Catalysts in the Synthesis of Propanedinitrile, (2-chlorophenyl)-
| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Piperidine | Water | 20-30°C | High | google.comgoogle.com |
| Pyridine | Cyclohexane | Not specified | Not specified | google.comgoogle.com |
| Triethylamine | Toluene | Not specified | Comparable to Pyridine | rsc.org |
| 2-Picoline | Water | 20-30°C | High | google.com |
| 3-Picoline | Water | 20-30°C | High | google.com |
| 4-Picoline | Water | 20-30°C | High | google.com |
| Morpholine | Water | 20-30°C | High | google.com |
This table is generated based on available data and is for illustrative purposes.
While less common, acid catalysts can also be employed for the Knoevenagel condensation. mdpi.comresearchgate.net Boric acid has been demonstrated as an effective and environmentally friendly Brønsted acid catalyst for the condensation of aldehydes with active methylene compounds. mdpi.comresearchgate.net The reaction, when catalyzed by boric acid in aqueous ethanol (B145695), offers good catalytic activity and high yields, with the added benefit of easy product purification. mdpi.com The proposed mechanism involves the activation of the carbonyl group of the aldehyde by the acid catalyst. mdpi.com Although specific studies on the use of boric acid for the synthesis of propanedinitrile, (2-chlorophenyl)- are not extensively detailed, the general applicability to aromatic aldehydes suggests its potential. mdpi.comresearchgate.net
Ionic liquids have emerged as green and efficient catalysts and reaction media for the Knoevenagel condensation. rsc.orgtandfonline.comtandfonline.com These compounds offer advantages such as low vapor pressure, thermal stability, and recyclability. mdpi.com Functionalized ionic liquids, particularly those with basic amine groups, have shown high catalytic activity in promoting the Knoevenagel reaction. tandfonline.comtandfonline.com For instance, a composite solvent-catalyst system of N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide and water has been shown to effectively promote the condensation of various aldehydes with malononitrile, achieving excellent yields at room temperature. tandfonline.comtandfonline.com The ionic liquid can often be recycled multiple times without a significant loss in activity. tandfonline.comtandfonline.com
Solvent Effects and Reaction Optimization
The choice of solvent plays a significant role in the Knoevenagel condensation, influencing reaction rates and yields. researchgate.net While organic solvents like cyclohexane and methanol (B129727) have been traditionally used, there is a growing emphasis on greener alternatives. google.comgoogle.com
The use of water as a solvent for the Knoevenagel condensation aligns with the principles of green chemistry, offering an environmentally benign and cost-effective alternative to organic solvents. google.comgoogle.comnih.govrsc.org An eco-friendly process for preparing propanedinitrile, (2-chlorophenyl)- has been developed using water as the solvent and a catalytic amount of piperidine. google.comgoogle.com This method is simple, non-polluting, and allows for the recycling of the mother liquor. google.com The reaction proceeds efficiently in water, yielding the desired product in high purity. google.comgoogle.com The development of water-based synthetic routes is a significant step towards more sustainable chemical manufacturing. ejcmpr.comnih.gov
Solvent-Free Conditions and Mechanochemical Synthesis
Solvent-free synthesis and mechanochemical methods represent a significant advancement in green chemistry, minimizing waste and environmental impact. mdpi.comrsc.org These techniques have been explored for the synthesis of propanedinitrile, (2-chlorophenyl)- and related compounds.
In one approach, the Knoevenagel condensation of 2-chlorobenzaldehyde with malononitrile, the key reaction for forming the target compound, can be carried out under solvent-free conditions. This often involves grinding the reactants together, sometimes in the presence of a solid catalyst. rsc.org Mechanochemical synthesis, which utilizes mechanical energy from ball milling to drive chemical reactions, has also been shown to be an effective and efficient method for various organic transformations, including condensations. rsc.org These methods offer several advantages, including reduced reaction times, high yields, and simple work-up procedures. rsc.org
A study on the Knoevenagel condensation using various substituted benzaldehydes under solvent-free conditions demonstrated the viability of this approach. While not specifically detailing the 2-chloro derivative in the provided abstract, the general success of the methodology suggests its applicability. researchgate.net The use of catalysts that can be easily recovered and reused is a key aspect of making these processes practically desirable. researchgate.net
| Reaction Type | Conditions | Catalyst | Advantages |
| Solvent-Free Condensation | Grinding of reactants | Solid catalysts | Reduced waste, simple work-up |
| Mechanochemical Synthesis | Ball milling | Catalyst- and promoter-free | High efficiency, mild conditions, good selectivity |
Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)
Process intensification techniques, such as microwave-assisted synthesis, have been widely adopted to enhance the efficiency of organic reactions. nih.govjocpr.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.govjocpr.com
The synthesis of propanedinitrile, (2-chlorophenyl)- and its analogues can be significantly accelerated using microwave assistance. For instance, the Knoevenagel condensation is amenable to microwave heating, which provides rapid and uniform heating of the reaction mixture. researchgate.net This often leads to cleaner reactions with fewer byproducts. nih.gov Studies have shown that microwave-assisted synthesis can be applied to a wide range of heterocyclic compounds, demonstrating its versatility. nih.govrsc.org
In the context of developing eco-friendly processes, microwave-assisted synthesis can be combined with solvent-free conditions or the use of green solvents like water or ethanol, further enhancing the sustainability of the process. researchgate.netmdpi.com For example, a study on the synthesis of trazodone (B27368) analogues successfully employed microwave-assisted reductive alkylation in ethanol and even under solvent-free conditions, achieving high yields in a matter of minutes. mdpi.com
| Synthesis Method | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (Microwave) | Yield (Conventional) |
| Dihydrotriazine Library Synthesis nih.gov | 35 min | 22 h | Comparable | Comparable |
| Neuroleptic Drug Synthesis jocpr.com | ≤ 2 minutes | Not specified | >10% increase | Not specified |
| Trazodone Analogue Synthesis mdpi.com | 1-4 min | Not specified | 51-69% | 62% |
Alternative Synthetic Routes and Their Mechanistic Considerations
Beyond the direct Knoevenagel condensation, alternative synthetic pathways and multicomponent reactions offer access to propanedinitrile, (2-chlorophenyl)- and its derivatives, often leading to more complex molecular architectures in a single step.
Condensation Reactions with Substituted Hydrazines
While not a direct synthesis of propanedinitrile, (2-chlorophenyl)-, condensation reactions involving this compound or its precursors with substituted hydrazines are crucial for the synthesis of various heterocyclic compounds. For instance, the reaction of aldehydes with hydrazines and active methylene compounds like malononitrile is a common strategy for synthesizing pyrazole (B372694) derivatives. researchgate.net
In a typical reaction, an arylidene malononitrile, which can be formed in situ from an aldehyde and malononitrile, undergoes a Michael addition with a pyrazolone (B3327878) (formed from the reaction of a hydrazine (B178648) and a β-ketoester). researchgate.net This is followed by an intramolecular cyclization and tautomerization to yield the final pyranopyrazole product. researchgate.net The use of various catalysts can influence the reaction pathway and efficiency. researchgate.net
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are a powerful tool in organic synthesis. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govrsc.org
Propanedinitrile, (2-chlorophenyl)- or its constituent parts (2-chlorobenzaldehyde and malononitrile) can be utilized in MCRs to construct complex heterocyclic systems. For example, a one-pot, four-component condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate (B1144303), and phthalimide (B116566) can lead to the formation of 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. longdom.org
Another example is the synthesis of clopidogrel, where a Mannich-type multicomponent reaction involving an organozinc reagent derived from 2-chlorobromobenzene, an alkyl glyoxylate, and an amine is employed. mdpi.com While not directly producing propanedinitrile, (2-chlorophenyl)-, this demonstrates the utility of the 2-chlorophenyl moiety in MCRs.
Green Chemistry Principles in the Synthesis of the Compound
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. mdpi.comunibo.it This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. nih.gov
Development of Eco-Friendly Processes and Reagents
The development of eco-friendly processes for the synthesis of propanedinitrile, (2-chlorophenyl)- focuses on several key areas:
Use of Green Solvents: Water is an ideal green solvent, and its use in the Knoevenagel condensation has been explored. A simple and novel eco-friendly process for the synthesis of 2-chlorobenzylidenemalononitrile (B38150) and its analogues in water using 1-methyl imidazole (B134444) as a catalyst has been developed and optimized for large-scale applications. researchgate.net
Solvent-Free Synthesis: As discussed in section 2.1.2.2, eliminating the solvent entirely is a highly effective green chemistry approach. mdpi.com
Use of Recyclable Catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green synthesis. researchgate.net
Energy Efficiency: Microwave-assisted synthesis, as detailed in section 2.1.3, contributes to energy efficiency by significantly reducing reaction times. nih.govjocpr.com
The overarching goal is to design synthetic routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment. osti.govejcmpr.com
Catalyst Reusability and Sustainability
The Knoevenagel condensation of 2-chlorobenzaldehyde and malononitrile is the primary route to propanedinitrile, (2-chlorophenyl)-. Research has demonstrated the efficacy of various catalytic systems that allow for multiple reaction cycles, thereby enhancing the sustainability of the synthesis. These systems range from simple organic bases to sophisticated nanomaterials, often employed in environmentally benign solvents like water or under solvent-free conditions.
One of the notable advancements is the use of mechanically interlocked nanotubes (MINTs) as catalysts. These materials, which feature basic nitrogenous groups grafted onto single-walled carbon nanotubes encapsulated within organic macrocycles, exhibit high catalytic activity. researchgate.netnih.govnih.govdntb.gov.ua The interlocked structure prevents the leaching of the active catalytic sites, allowing for easy recovery by simple filtration and reuse for at least five cycles without a significant loss of activity. researchgate.netnih.govnih.govdntb.gov.ua This is a marked improvement over their non-interlocked counterparts, which cannot be effectively recycled. nih.gov
The use of water as a solvent represents a significant step towards a greener synthesis of propanedinitrile, (2-chlorophenyl)-. In one eco-friendly process, 1-methylimidazole (B24206) is used as a catalyst in water, leading to the formation of the product. researchgate.net While homogeneous catalysts like 1-methylimidazole are highly efficient, their separation from the reaction mixture for reuse can be challenging. researchgate.net
To address the recyclability of catalysts in aqueous media, a patented process describes the use of piperidine as a catalyst in water. A key feature of this method is the recycling of the mother liquor for ten consecutive cycles. This approach not only reuses the catalyst but also minimizes waste by recycling the aqueous medium and any unreacted starting materials. The final product was obtained with a purity of over 99.5%.
Heterogeneous catalysts are particularly advantageous for their ease of separation and reuse. For instance, a chromium-based metal-organic framework (MOF), MIL-101(Cr), has been shown to be an efficient and reusable catalyst for similar Knoevenagel condensations. It can be recycled at least five times with only a slight decrease in its catalytic performance.
The following tables summarize the findings on catalyst reusability for the synthesis of propanedinitrile, (2-chlorophenyl)- and related Knoevenagel condensations.
Table 1: Reusability of Various Catalysts in the Synthesis of Propanedinitrile, (2-chlorophenyl)-
| Catalyst | Solvent | Reusability (Number of Cycles) | Reported Yield/Purity | Reference |
| Mechanically Interlocked Nanotubes (MINTs) | Not Specified | At least 5 | No appreciable loss of activity | researchgate.netnih.govnih.govdntb.gov.ua |
| 1-Methylimidazole | Water | Not readily recyclable (homogeneous) | - | researchgate.net |
| Piperidine (Mother Liquor Recycling) | Water | 10 | >99.5% purity | |
| MIL-101(Cr) (for related reactions) | Solvent-free | At least 5 | Slight loss of catalytic performance |
Reactivity and Reaction Mechanisms of Propanedinitrile, 2 Chlorophenyl
Nucleophilic Addition Reactions
Nucleophilic addition reactions are a cornerstone of the reactivity of 2-(2-chlorobenzylidene)malononitrile. The electron-deficient nature of the β-carbon of the α,β-unsaturated system makes it a prime target for a wide array of nucleophiles.
Michael Additions and Related Conjugate Additions
The Michael addition, a type of conjugate addition, is a characteristic reaction for 2-(2-chlorobenzylidene)malononitrile, which acts as a Michael acceptor. organic-chemistry.org In this reaction, a nucleophile adds to the β-carbon of the electrophilic alkene, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The driving force for this reaction is the formation of a more stable enolate intermediate, which is subsequently protonated.
The general mechanism for the Michael reaction involves three key steps:
Formation of a nucleophile (e.g., an enolate from a β-dicarbonyl compound).
Conjugate addition of the nucleophile to the β-carbon of the 2-(2-chlorobenzylidene)malononitrile.
Protonation of the resulting enolate to yield the final product.
A pertinent example is the aza-Michael addition, where an amine acts as the nucleophile. For instance, the reaction of anilines with aryl/alkylidene malononitriles proceeds via an initial aza-Michael addition. organic-chemistry.org This reaction underscores the susceptibility of the activated double bond in 2-(2-chlorobenzylidene)malononitrile to attack by soft nucleophiles.
Reactions with Nitrogen-Centred Nucleophiles (e.g., Amines, Hydrazines)
Nitrogen-based nucleophiles, such as amines and hydrazines, react readily with 2-(2-chlorobenzylidene)malononitrile, often leading to the synthesis of nitrogen-containing heterocycles. These reactions typically initiate with a Michael addition, which can be followed by further intramolecular cyclization and condensation steps.
A notable reaction involves the interaction of aryl/alkylidene malononitriles with anilines in a process mediated by tert-butyl hydroperoxide (TBHP). This reaction commences with an aza-Michael addition, followed by a radical rearrangement sequence to produce α-aminonitriles and α-aminoamides. organic-chemistry.org
Hydrazine (B178648) and its derivatives also serve as potent nucleophiles in reactions with this substrate. For example, the reaction of a chlorinated pyridine (B92270) carbonitrile with hydrazine hydrate (B1144303) has been shown to yield a 6-hydrazido derivative, which can be further cyclized. nih.gov While the starting material in this specific study was already a heterocycle, the underlying reactivity principle of nucleophilic attack by hydrazine is applicable. The general synthesis of hydrazine derivatives can be achieved through various methods, including the alkylation of trifluoroacetyl hydrazides. scholaris.ca Furthermore, the Michael addition of phosphine (B1218219) oxides to azoalkenes, which are structurally related to the activated alkene in 2-(2-chlorobenzylidene)malononitrile, provides access to β-hydrazonophosphine oxides. nih.gov
Reactions with Oxygen-Centred Nucleophiles
Oxygen-centered nucleophiles, such as water and alcohols, can also react with 2-(2-chlorobenzylidene)malononitrile, primarily through hydrolysis or alcoholysis. The hydrolysis of this compound is a significant reaction, breaking the double bond to yield 2-chlorobenzaldehyde (B119727) and malononitrile (B47326). nih.govnih.gov This reverse Knoevenagel condensation is particularly relevant in aqueous environments. nih.gov
| Nucleophile | Reaction Type | Products |
| Water | Hydrolysis | 2-Chlorobenzaldehyde, Malononitrile |
| Alcohols | Alcoholysis | (Not specified in detail) |
| Oxygen (at high temp.) | Oxidation | 2,2-dicyano-3-(2-chlorophenyl)oxirane |
Studies have indicated that 2-(2-chlorobenzylidene)malononitrile is relatively stable in neutral aqueous solutions but undergoes rapid hydrolysis under alcoholic conditions. At elevated temperatures, in the presence of trace amounts of oxygen, it can form an oxirane derivative, specifically 2,2-dicyano-3-(2-chlorophenyl)oxirane. unl.edu
Cycloaddition Reactions (e.g., Diels-Alder as Dienophile)
In the context of cycloaddition reactions, 2-(2-chlorobenzylidene)malononitrile is an excellent candidate to act as a dienophile in the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. libretexts.org
The two cyano groups on the double bond of 2-(2-chlorobenzylidene)malononitrile strongly withdraw electron density, making it a highly activated and reactive dienophile. This is analogous to other potent dienophiles like maleic anhydride, which readily reacts with dienes such as cyclopentadiene. libretexts.org
While specific documented examples of Diels-Alder reactions with 2-(2-chlorobenzylidene)malononitrile as the dienophile are not prevalent in the provided search results, its chemical structure strongly suggests its utility in such transformations for the synthesis of complex cyclic and bicyclic systems. The general principle involves the concerted reaction of the diene with the activated double bond of 2-(2-chlorobenzylidene)malononitrile to construct a cyclohexene (B86901) ring with the 2-chlorophenyl and dinitrile moieties as substituents.
Condensation and Heterocyclic Annulation Reactions
2-(2-chlorobenzylidene)malononitrile is a valuable building block in condensation and annulation reactions for the synthesis of various heterocyclic systems, particularly those containing a pyridine ring. These reactions leverage the reactivity of the dinitrile moiety and the activated double bond.
Synthesis of Pyridine and Fused Pyridine Derivatives
The synthesis of pyridine and its fused derivatives can be achieved by reacting 2-(2-chlorobenzylidene)malononitrile with various reagents, often involving a multi-step sequence of addition, cyclization, and aromatization.
One approach involves the reaction of arylidene malononitriles with a pyridinone derivative, which affords isoquinoline (B145761) derivatives. nih.gov Another powerful method is the reaction of an aminopyridine with malononitrile to produce a 1,8-naphthyridine (B1210474) derivative, which is a fused pyridine system. nih.gov Furthermore, active methylene (B1212753) reagents like malononitrile can induce the cleavage and subsequent rearrangement of pyrimidine (B1678525) rings to form aminopyridine derivatives. rsc.org These examples highlight the utility of the malononitrile scaffold in constructing the pyridine ring.
| Reactant 1 | Reactant 2 | Product Type |
| 4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile | Arylidene malononitrile | Isoquinoline derivative |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine derivative |
| Pyrimidine | Malononitrile | 2-Aminopyridine-3-carbonitrile |
These reactions demonstrate the versatility of 2-(2-chlorobenzylidene)malononitrile and related compounds as precursors for a wide range of substituted and fused pyridine heterocycles, which are of significant interest in medicinal and materials chemistry. journalofscience.orgnih.gov
Formation of Other Nitrogen-Containing Heterocycles
Propanedinitrile, (2-chlorophenyl)- is a classic example of an activated alkene system, making it an excellent substrate for the synthesis of various heterocyclic structures. Its role is often as a key intermediate in multicomponent reactions (MCRs), where its electrophilic double bond and the nitrile groups participate in cyclization cascades. nih.govmdpi.com
The primary route to forming the parent compound is the Knoevenagel condensation between 2-chlorobenzaldehyde and malononitrile, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. chemicalbook.comwikipedia.orgnih.gov Once formed, the highly electron-deficient carbon-carbon double bond is susceptible to attack by a wide range of nucleophiles, initiating sequences that lead to complex ring systems.
Research has demonstrated that arylidenemalononitriles, including the 2-chloro substituted variant, are pivotal in constructing nitrogen-containing heterocycles. For instance, in the presence of a suitable nitrogen-based nucleophile, such as guanidine (B92328) or aminobenzothiazole, the molecule can undergo a series of reactions, often starting with a Michael addition, followed by intramolecular cyclization and tautomerization to yield stable heterocyclic products. nih.gov Ultrasound irradiation has been shown to be an effective green method for promoting these MCRs, often leading to high yields at ambient temperatures. nih.gov
The following table summarizes representative reactions where Propanedinitrile, (2-chlorophenyl)- (or its in-situ generated equivalent) is a precursor to nitrogen-containing heterocycles.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Heterocyclic Product Class |
| 2-Chlorobenzaldehyde | Malononitrile | Guanidine Hydrochloride | Ultrasound, EtOH:H₂O | Dihydropyrimidine |
| 2-Chlorobenzaldehyde | Malononitrile | 2-Aminobenzothiazole | Ammonium (B1175870) Acetate, EtOH | Benzo nih.govrsc.orgthiazolo[3,2-a]pyrimidine |
| 2-Chlorobenzaldehyde | Malononitrile | Hydrazine Hydrate | Thermal/Microwave, H₂O | Pyrazolo[3,4-b]quinoline |
These reactions highlight the utility of the title compound as a building block, where the 2-chlorophenyl group is incorporated into a larger, more complex molecular architecture.
Substitution Reactions at the Chlorophenyl Moiety
The chlorine atom on the phenyl ring of Propanedinitrile, (2-chlorophenyl)- is subject to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring electrophilic and facilitate substitution. wikipedia.orgmasterorganicchemistry.com
The (C(CN)₂) moiety, linked to the ring via a vinylidene bridge, is a powerful electron-withdrawing group. Through a combination of inductive effects and, more significantly, resonance delocalization, it withdraws electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the point of attachment. Since the chlorine atom is in the ortho position, the carbon to which it is attached becomes significantly electron-deficient and susceptible to attack by nucleophiles. libretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Addition: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing vinylidene dinitrile group.
Elimination: The aromaticity is restored by the departure of the leaving group, which in this case is the chloride ion.
While the principle is well-established, specific documented examples of SNAr reactions on Propanedinitrile, (2-chlorophenyl)- are not extensively reported in readily available literature. Nonetheless, based on the mechanism, various nucleophiles would be expected to displace the chlorine atom under appropriate conditions.
| Nucleophile (Nu⁻) | Potential Product | Reaction Type |
| Methoxide (CH₃O⁻) | Propanedinitrile, (2-methoxyphenyl)- | SNAr |
| Ammonia (NH₃) | Propanedinitrile, (2-aminophenyl)- | SNAr |
| Thiophenoxide (C₆H₅S⁻) | Propanedinitrile, (2-(phenylthio)phenyl)- | SNAr |
The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which contrasts with SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Oxidation and Reduction Reactions of the Nitrile Group and Alkene Moiety
The alkene and nitrile functionalities in Propanedinitrile, (2-chlorophenyl)- are susceptible to both oxidation and reduction.
Reduction: Metabolic studies and chemical analyses have shown that the most common reduction reaction involves the carbon-carbon double bond. The reduction of the benzylidene double bond yields 2-(2-chlorobenzyl)malononitrile, also referred to as dihydro-CS. nih.govnih.gov This transformation saturates the alkene moiety, fundamentally altering the electronic properties of the molecule. This reduction can occur in biological systems, where it is considered a detoxification pathway. nih.gov
Oxidation and Hydrolysis: The molecule does not typically undergo direct oxidation under mild conditions. However, it is susceptible to hydrolysis, especially under aqueous conditions, which breaks the vinylidene C=C bond. nih.govgezondheidsraad.nl This hydrolysis is the reverse of the Knoevenagel condensation used in its synthesis, yielding 2-chlorobenzaldehyde and malononitrile. nih.gov
The resulting 2-chlorobenzaldehyde is a key intermediate that can then undergo further oxidation or reduction reactions. nih.gov
Oxidation: 2-chlorobenzaldehyde can be oxidized to the corresponding carboxylic acid, 2-chlorobenzoic acid.
Reduction: Conversely, 2-chlorobenzaldehyde can be reduced to 2-chlorobenzyl alcohol.
These subsequent reactions are significant in the metabolic fate of the compound. nih.gov The nitrile groups themselves are relatively stable but can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions, though this is less commonly observed than the hydrolysis of the alkene linkage.
| Reaction | Moiety | Reagent/Condition | Product |
| Reduction | Alkene (C=C) | Biological systems / Reducing agents | 2-(2-chlorobenzyl)malononitrile |
| Hydrolysis | Alkene (C=C) | Water (H₂O) | 2-Chlorobenzaldehyde + Malononitrile |
| Oxidation (Post-hydrolysis) | Aldehyde | Oxidizing agents | 2-Chlorobenzoic acid |
| Reduction (Post-hydrolysis) | Aldehyde | Reducing agents | 2-Chlorobenzyl alcohol |
Intramolecular Cyclization Pathways (e.g., Benzyne (B1209423) Intermediates)
Intramolecular cyclization offers a route to complex polycyclic structures from a single molecular precursor. For Propanedinitrile, (2-chlorophenyl)-, a potential, though not experimentally documented, pathway involves the formation of a highly reactive benzyne intermediate.
Aryl halides with a proton on a carbon adjacent to the halogen can, under the influence of a very strong base (such as sodium amide, NaNH₂), undergo an elimination reaction to form a benzyne. wikipedia.org This process involves two steps:
Deprotonation: The strong base abstracts a proton from the aromatic ring at the position ortho to the chlorine atom (the C6 position).
Elimination: The resulting aryl anion expels the chloride ion to form a neutral but highly strained benzyne intermediate, which contains a formal triple bond within the benzene (B151609) ring.
Once formed, this benzyne intermediate is an extremely reactive electrophile and would seek to react with any available nucleophile. In an intramolecular sense, one of the nitrile groups could theoretically act as the nucleophile. The nitrogen lone pair or the pi-system of the nitrile could attack one of the carbons of the benzyne triple bond.
A hypothetical intramolecular cyclization could lead to a fused heterocyclic system. For example, attack by the nitrogen of one of the nitrile groups could potentially lead, after subsequent protonation, to a substituted 1H-benzo[c] chemicalbook.comwikipedia.orgnaphthyridine or a related isomer. However, this pathway is speculative. The geometry required for such an intramolecular attack might be unfavorable, and intermolecular reactions with the base or solvent would be highly competitive. There are no specific reports in the surveyed literature confirming this intramolecular cyclization pathway for Propanedinitrile, (2-chlorophenyl)-.
Derivatives and Functionalization Strategies Involving Propanedinitrile, 2 Chlorophenyl
Synthesis of Advanced Synthetic Intermediates
Propanedinitrile, (2-chlorophenyl)- is a key starting material for the synthesis of various poly-functionalized heterocyclic compounds, which are themselves important intermediates in medicinal and materials chemistry.
One prominent application is in the synthesis of highly substituted 4H-pyran derivatives . These reactions typically proceed via a one-pot, multi-component reaction involving propanedinitrile, (2-chlorophenyl)-, an active methylene (B1212753) compound, and a suitable catalyst. For instance, the reaction with dimedone in the presence of a catalyst can yield tetrahydrobenzo[b]pyran derivatives. researchgate.netresearchgate.net The general mechanism involves an initial Michael addition of the enolate of the active methylene compound to the electron-deficient double bond of propanedinitrile, (2-chlorophenyl)-, followed by intramolecular cyclization and tautomerization to afford the stable 4H-pyran ring system. sci-hub.se
Similarly, this compound is utilized in the preparation of polyhydroquinoline derivatives through multi-component reactions like the Hantzsch condensation. nih.govjrmds.injsynthchem.com These reactions typically involve an aldehyde (in this case, derived from propanedinitrile, (2-chlorophenyl)-), a β-ketoester, an ammonium (B1175870) source, and another active methylene compound like dimedone. jrmds.injsynthchem.com The resulting polyhydroquinolines are a class of compounds with significant biological activities. nih.govjrmds.in
The reactivity of propanedinitrile, (2-chlorophenyl)- also extends to the synthesis of other heterocyclic systems, such as piperidine (B6355638) derivatives , through multi-component reactions. taylorfrancis.comrsc.orgnih.gov These reactions highlight the compound's utility in generating molecular diversity from simple starting materials.
Table 1: Synthesis of Advanced Synthetic Intermediates from Propanedinitrile, (2-chlorophenyl)-
| Intermediate Class | Reactants | Catalyst/Conditions | Resulting Scaffold |
| 4H-Pyrans | Dimedone, Malononitrile (B47326) | Boric Acid/Water | Tetrahydrobenzo[b]pyran |
| Polyhydroquinolines | Ethyl Acetoacetate, Ammonium Acetate, Dimedone | Co(II) Complex | Substituted Polyhydroquinoline |
| Piperidines | Aromatic Aldehydes, Amines, Acetoacetic Esters | Zirconium(IV) oxychloride/Ethanol (B145695) | Highly Functionalized Piperidine |
Preparation of Complex Molecular Architectures
The foundation laid by the synthesis of advanced intermediates from propanedinitrile, (2-chlorophenyl)- allows for the subsequent construction of more complex molecular architectures. The functional groups present in the initial products, such as the amino and cyano groups in 2-amino-4H-pyran-3-carbonitrile derivatives, serve as handles for further chemical modifications.
For example, the amino group can undergo reactions to form fused heterocyclic systems. The synthesis of pyrano[2,3-d]pyrimidine derivatives can be achieved from the corresponding 6-amino-4H-pyran precursors. These pyrimidine-fused compounds are of interest due to their potential biological activities.
Furthermore, the dinitrile moiety itself can be a precursor to other functional groups. Hydrolysis of the nitrile groups can lead to carboxylic acids or amides, opening up another avenue for diversification and the creation of complex structures. The reduction of the double bond and subsequent manipulation of the nitrile groups can also lead to a variety of saturated and unsaturated acyclic and cyclic compounds.
Table 2: Examples of Complex Molecular Architectures Derived from Propanedinitrile, (2-chlorophenyl)- based Intermediates
| Starting Intermediate | Reaction Type | Resulting Complex Architecture |
| 6-Amino-4-(2-chlorophenyl)-4H-pyran | Cyclocondensation with urea/thiourea | Pyrano[2,3-d]pyrimidine |
| 2-Amino-4-(2-chlorophenyl)-tetrahydrobenzo[b]pyran | Further functionalization of amino group | Fused heterocyclic systems |
| Polyhydroquinoline derivative | N-alkylation | N-substituted Polyhydroquinolines |
Regioselective and Stereoselective Functionalizations
The presence of multiple reactive sites in propanedinitrile, (2-chlorophenyl)- makes regioselective and stereoselective functionalizations a key consideration in its synthetic applications.
Regioselectivity is prominently observed in Michael addition reactions. masterorganicchemistry.com Nucleophiles will preferentially attack the β-carbon of the α,β-unsaturated system due to the electronic activation by the two cyano groups. masterorganicchemistry.com The choice of nucleophile and reaction conditions can influence the outcome of the reaction, but the inherent electrophilicity of the β-position generally dictates the primary site of attack. For example, in reactions with unsymmetrical active methylene compounds, the initial C-C bond formation occurs regioselectively at the β-carbon of the propanedinitrile derivative.
Computational and Theoretical Investigations of Propanedinitrile, 2 Chlorophenyl
Intermolecular Interactions and Crystal Packing Studies
Hydrogen Bonding and Other Non-Covalent Interactions
The stability and supramolecular assembly of Propanedinitrile, (2-chlorophenyl)-, also known as 2-chlorobenzalmalononitrile, in the solid state are significantly influenced by a network of weak non-covalent interactions. While lacking strong classical hydrogen bond donors, the molecule's structure is stabilized by a variety of intermolecular forces, including C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions. Computational methods such as Hirshfeld surface analysis, PIXEL energy analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in identifying, visualizing, and quantifying these interactions. iucr.orgnih.gov
Theoretical studies on structurally similar chlorophenyl-containing acrylonitrile (B1666552) derivatives provide a framework for understanding the interactions present in Propanedinitrile, (2-chlorophenyl)-. These analyses reveal that the crystal packing is a result of a delicate balance between several weak forces. iucr.orgnih.gov For instance, in related compounds, intermolecular C-H···N and C-H···Cl hydrogen bonds are primary contributors to the crystal structure's stability. nih.gov
Hirshfeld Surface Analysis:
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.comrsc.org The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. Red spots on the dnorm surface indicate close contacts with distances shorter than the van der Waals radii, signifying the most significant intermolecular interactions. mdpi.com
Interactive Data Table 1: Hirshfeld Surface Interaction Contributions in a Related Acrylonitrile Derivative
| Interaction Type | Contribution (%) | Source |
|---|---|---|
| H···C | 33.6 | nih.gov |
| H···H | 28.6 | nih.gov |
| H···Cl | 17.9 | nih.gov |
| H···N | 10.6 | nih.gov |
Interaction Energy Calculations (PIXEL Analysis):
To quantify the strength of these interactions, computational methods like PIXEL energy analysis are employed. This method calculates the lattice and intermolecular interaction energies, partitioning them into coulombic (electrostatic), polarization, dispersion, and repulsion components. iucr.orgmdpi.com Studies on similar acrylonitrile derivatives demonstrate the importance of C-H···π interactions in forming strong dimers, which then assemble into the larger crystal structure. iucr.orgnih.gov Other motifs are stabilized by interactions such as three-centered C-H···N bonds and nitrile-nitrile stacking. nih.gov
Interactive Data Table 2: Calculated Interaction Energies for Motifs in a Related Acrylonitrile Derivative
| Interaction Motif | Stabilizing Forces | Interaction Energy (kcal mol-1) | Source |
|---|---|---|---|
| M2 | Nitrile-Nitrile Stacking | -8.7 | nih.gov |
| M3 | C-H···π | -7.3 | nih.gov |
| M4 | Three-centered C-H···N | -5.9 | nih.gov |
Quantum Theory of Atoms in Molecules (QTAIM):
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and interaction based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.orgwiley-vch.de The presence of a bond path and a bond critical point (BCP) between two atoms is a universal indicator of an interaction. wiley-vch.de The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the bond. muni.cz For weak non-covalent interactions like hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive, which is characteristic of closed-shell interactions (ionic, van der Waals, and weak hydrogen bonds). muni.cz The theoretical study of chloro-substituted phenols indicates that the position of the chlorine atom can influence the geometry and strength of intramolecular hydrogen bonds. researchgate.net This highlights the role of the chlorine atom in Propanedinitrile, (2-chlorophenyl)- not just as a steric feature but as an active participant in the network of non-covalent interactions that defines the molecular conformation and crystal packing. researchgate.netrsc.org
Applications of Propanedinitrile, 2 Chlorophenyl in Materials Science and Advanced Catalysis
Precursors for Optoelectronic Materials
The electronically active dinitrile group, combined with the substituted phenyl ring, positions propanedinitrile derivatives as promising candidates for the synthesis of novel optoelectronic materials. The strong electron-withdrawing nature of the malononitrile (B47326) moiety is a key feature in designing molecules with specific electronic and optical properties.
Non-linear Optical (NLO) Chromophores
Non-linear optical (NLO) materials are crucial for a range of photonic applications, including high-speed data communication and optical computing. The design of NLO chromophores often relies on a donor-π-acceptor (D-π-A) molecular framework. In this architecture, the propanedinitrile group can serve as a potent electron acceptor.
A study on a low molecular weight fluorescent material, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile, demonstrated its potential in organic light-emitting diodes (OLEDs). rsc.org This highlights the utility of the benzylidene malononitrile core in creating efficient light-emitting materials.
Table 1: Comparison of NLO properties of selected malononitrile-based chromophores.
| Chromophore | Molecular Structure | Key Features | Reported NLO Efficiency |
| Azo-benzene dendrimers with nitro and sulfonyl groups | Complex dendritic structure with multiple chromophores | Alternating donor-acceptor layers for enhanced macroscopic NLO effects | Up to 253.0 pm V⁻¹ nih.gov |
| 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) | D-π-A structure with an amino donor | Efficient solid-state emission, suitable for OLEDs | Luminance of 1300 cd m⁻² in an OLED device rsc.org |
This table presents data for related malononitrile derivatives to illustrate the potential of this class of compounds in NLO applications.
Organic Semiconductors and Charge-Transfer Complexes
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the charge transport properties of the organic material. Malononitrile and its derivatives are recognized for their ability to act as strong electron acceptors, a desirable characteristic for n-type organic semiconductors. researchgate.net
The formation of charge-transfer (CT) complexes between electron-donating and electron-accepting molecules is a key phenomenon in the functioning of many organic electronic devices. While specific research on CT complexes involving propanedinitrile, (2-chlorophenyl)- is limited, the general class of malononitrile derivatives is known to form such complexes. researchgate.net These CT complexes can influence the electronic properties of the material, such as its conductivity and charge carrier mobility.
Recent research has focused on designing novel acceptor units for conjugated polymer semiconductors. nih.govmdpi.com For instance, polymers synthesized using Stille coupling reactions with monomers containing dinitrile functionalities have shown promising properties for use in OFETs, with good thermal stability and high carrier mobility. nih.gov The introduction of electron-deficient units, such as those derived from malononitrile, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for electron transport. mdpi.com
Monomers and Building Blocks for Polymer Synthesis
The presence of two nitrile groups in propanedinitrile, (2-chlorophenyl)- makes it a potential monomer for polymerization reactions. Nitrile groups can undergo various chemical transformations, including cyclotrimerization to form triazine rings, which can lead to the formation of cross-linked polymer networks.
While the direct polymerization of propanedinitrile, (2-chlorophenyl)- is not widely reported, related malononitrile derivatives have been explored as monomers. For example, furilydenepropanenitrile derivatives have been identified as useful monomers for creating polymers from biomass. rsc.org Additionally, studies on the thermal polymerization of aminomalononitrile (B1212270) have shown that malononitrile-based compounds can form polymeric structures. mdpi.com These examples suggest the potential of propanedinitrile, (2-chlorophenyl)- to be used in the synthesis of novel polymers with tailored properties, where the chlorophenyl group could introduce specific functionalities such as flame retardancy or modified solubility.
Ligand Precursors in Homogeneous and Heterogeneous Catalysis
The nitrile groups in propanedinitrile, (2-chlorophenyl)- can coordinate to metal centers, making it a potential ligand precursor for the synthesis of coordination complexes and catalysts. The field of catalysis often utilizes ligands to tune the electronic and steric environment of a metal center, thereby controlling its reactivity and selectivity.
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms of the nitrile groups in propanedinitrile, (2-chlorophenyl)- possess lone pairs of electrons that can be donated to a metal ion, forming a coordination bond. While the coordination chemistry of propanedinitrile, (2-chlorophenyl)- itself is not extensively detailed in the literature, the ability of nitrile-containing ligands to form stable metal complexes is well-established. nih.gov The formation of such complexes would be the first step towards their application in catalysis. The steric and electronic properties of the (2-chlorophenyl) substituent would likely influence the coordination geometry and stability of the resulting metal complexes.
Role in Specific Catalytic Transformations (e.g., C-C Coupling Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C) bonds. unistra.frrsc.org A significant application of malononitrile derivatives in this area is in the α-arylation of the malononitrile anion. Research has demonstrated a highly efficient catalytic system for the cross-coupling of aryl chlorides and bromides with the malononitrile anion using palladium carbene complexes. rsc.org This reaction provides a direct route to α-arylmalononitriles, which are valuable intermediates in organic synthesis.
Given that propanedinitrile, (2-chlorophenyl)- is an α-arylmalononitrile, it can be synthesized via such palladium-catalyzed coupling reactions. researchgate.net Conversely, the reactive methylene (B1212753) group in propanedinitrile, (2-chlorophenyl)- could potentially undergo further functionalization through similar catalytic methods. While the direct use of propanedinitrile, (2-chlorophenyl)- as a ligand in these reactions is not explicitly reported, its structural similarity to other molecules used in catalysis suggests its potential as a ligand precursor. The development of catalysts based on this compound could offer new avenues for controlling the selectivity and efficiency of C-C coupling and other important organic transformations.
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies
The primary synthetic route to the unsaturated precursor of Propanedinitrile, (2-chlorophenyl)-, which is 2-Chlorobenzylidenemalononitrile (B38150) (CS), is the Knoevenagel condensation. google.com This reaction involves the condensation of 2-chlorobenzaldehyde (B119727) with malononitrile (B47326). google.com Future research is increasingly focused on refining this method to align with the principles of green chemistry.
A significant advancement has been the development of an eco-friendly process that utilizes water as a solvent, replacing volatile and often hazardous organic solvents like cyclohexane (B81311) or methanol (B129727). google.com This aqueous method is not only environmentally benign but also simplifies the reaction procedure. The process involves creating a suspension of malononitrile in water, adding a catalytic amount of a base such as piperidine (B6355638), and then introducing 2-chlorobenzaldehyde. google.com The reaction proceeds efficiently at temperatures below 50°C, offering a simple, non-polluting, and cost-effective synthetic pathway. google.com
Further research could explore:
Catalyst Optimization: Investigating a broader range of reusable solid catalysts or enzyme-based catalysts to further enhance the sustainability profile.
Solvent-Free Conditions: While grinding methods for solvent-free synthesis have been explored, they present challenges in scalability and ensuring reaction completion. google.com Future work could focus on overcoming these limitations through techniques like mechanochemistry in ball mills, which can offer better control and reproducibility.
Flow Chemistry: Implementing the synthesis in continuous flow reactors could provide superior control over reaction parameters, improve safety, and allow for easier scaling-up compared to batch processes.
The subsequent step, the reduction of the carbon-carbon double bond in 2-Chlorobenzylidenemalononitrile to yield the target compound, Propanedinitrile, (2-chlorophenyl)-, is another area for sustainable methodology development. Exploring catalytic hydrogenation using earth-abundant metal catalysts or transfer hydrogenation with green hydrogen donors would be a valuable research direction.
Table 1: Comparison of Synthetic Methodologies for 2-Chlorobenzylidenemalononitrile
| Feature | Conventional Method | Eco-Friendly Method | Future Directions |
| Solvent | Organic (e.g., Cyclohexane, Methanol) google.com | Water google.com | Solvent-free (Mechanochemistry), Flow reactors |
| Catalyst | Pyridine (B92270), Piperidine google.com | Piperidine, other bases google.com | Reusable solid acids/bases, Biocatalysts |
| Environmental Impact | Higher (VOC emissions, waste) google.com | Lower (Benign solvent) google.com | Minimal (Reduced waste, energy efficiency) |
| Scalability | Established but with solvent costs | Good google.com | Potentially excellent with flow chemistry |
Exploration of Expanded Reactivity Profiles and New Mechanistic Discoveries
Propanedinitrile, (2-chlorophenyl)- serves as a key intermediate in organic synthesis. solubilityofthings.com The presence of the electron-withdrawing 2-chlorophenyl group and the two nitrile functionalities imparts a unique reactivity profile that is ripe for further exploration.
The malononitrile moiety is a versatile building block. Its acidic methylene (B1212753) protons (in the propanedinitrile form) and its ability to act as a Michael acceptor (in the unsaturated benzylidene form) allow it to participate in a wide array of chemical transformations. Research has shown that malononitrile and its derivatives are used to synthesize complex heterocyclic compounds like pyrazoles, pyrans, and pyridines. researchgate.net For instance, the reaction of chalcones with malononitrile can lead to the formation of cyanoamino pyran and pyridine derivatives. researchgate.net
Future research avenues in this domain include:
Asymmetric Catalysis: Developing enantioselective reactions using the prochiral center of Propanedinitrile, (2-chlorophenyl)- to synthesize chiral molecules, which are of high value in the pharmaceutical industry.
Multi-component Reactions: Designing novel one-pot, multi-component reactions that utilize Propanedinitrile, (2-chlorophenyl)- to rapidly build molecular complexity, offering an efficient route to diverse chemical libraries. researchgate.net The reaction of acylethynylpyrroles with malononitrile to yield 2-(3-amino-2,4-dicyanophenyl)pyrroles is an example of such complexity-generating reactions. mdpi.com
Mechanistic Studies: Employing computational chemistry, such as Density Functional Theory (DFT), to gain deeper insights into the reaction mechanisms. mdpi.com Understanding the electronic effects of the 2-chlorophenyl substituent on the reactivity of the nitrile groups can facilitate the rational design of new reactions. For example, theoretical calculations can clarify whether reactions proceed through concerted pathways, such as a Diels-Alder type cycloaddition, or stepwise pathways involving zwitterionic intermediates. mdpi.com
Photoredox Catalysis: Investigating the reactivity of the compound under photoredox conditions to unlock novel reaction pathways that are not accessible through traditional thermal methods.
Integration into Advanced Functional Materials Systems with Tailored Properties
Malononitrile-containing compounds are recognized for their potential in the development of advanced functional materials, particularly in electronics and photonics, due to their electron-accepting properties. solubilityofthings.com The specific structure of Propanedinitrile, (2-chlorophenyl)- and its derivatives makes them attractive candidates for creating materials with tailored optical and electronic characteristics.
The crystal structure of related compounds, such as (E)-2-[4-(2-Chlorophenyl)but-3-en-2-ylidene]malononitrile, reveals approximately planar molecular skeletons stabilized by intermolecular C—H⋯N interactions, which lead to the formation of supramolecular chains. nih.gov This self-assembly behavior is crucial for the bottom-up fabrication of functional materials.
Emerging research opportunities include:
Non-Linear Optical (NLO) Materials: Synthesizing and evaluating derivatives of Propanedinitrile, (2-chlorophenyl)- for NLO applications. The combination of the electron-donating and electron-withdrawing parts within a molecule is a key design principle for NLO chromophores.
Organic Semiconductors: Incorporating this molecule as a building block in the synthesis of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the dinitrile group can be exploited to create n-type semiconductor materials.
Flexible Electronics: Developing flexible and robust films from polymers or co-crystals incorporating the (2-chlorophenyl)propanedinitrile unit. Such materials could exhibit high photothermal and electrothermal conversion efficiency. researchgate.net
Sensors: Designing chromogenic or fluorogenic sensors where the interaction of the malononitrile group with specific analytes leads to a detectable change in color or fluorescence.
Table 2: Potential Applications in Advanced Materials
| Material Type | Potential Role of Propanedinitrile, (2-chlorophenyl)- | Desired Properties |
| Non-Linear Optical (NLO) Materials | Core structure for push-pull chromophores | High hyperpolarizability, thermal stability |
| Organic Semiconductors | Electron-accepting (n-type) component solubilityofthings.com | High charge carrier mobility, good processability |
| Flexible Films | Functional filler or monomer unit | Flexibility, high thermal conversion efficiency researchgate.net |
| Chemical Sensors | Active sensing element | High selectivity and sensitivity |
Interdisciplinary Research at the Interface of Chemistry and Other Sciences
The unique chemical properties of Propanedinitrile, (2-chlorophenyl)- and its derivatives position them at the crossroads of chemistry and other scientific disciplines, most notably biology and pharmaceutical sciences. While this compound itself is primarily an intermediate, its structural motifs are found in biologically active molecules.
For example, derivatives containing a 2-imidazolidinylidene propanedinitrile moiety have been synthesized and evaluated as potent agents for enhancing gastrointestinal motility. nih.gov These compounds were found to be effective acetylcholinesterase (AChE) inhibitors. nih.gov This highlights the potential for the propanedinitrile group to be incorporated into new therapeutic agents.
Future interdisciplinary research could focus on:
Medicinal Chemistry: Using Propanedinitrile, (2-chlorophenyl)- as a starting material to synthesize libraries of new compounds for screening against various biological targets, such as enzymes and receptors. nih.gov
Agrochemicals: Developing novel pesticides or herbicides, as malononitrile derivatives have been explored in this field. solubilityofthings.com
Bioconjugation and Bioimaging: Creating functionalized derivatives that can be attached to biomolecules for diagnostic or therapeutic purposes. The fluorescence properties of some related heterocyclic systems suggest potential applications in bioimaging. researchgate.net
Environmental Chemistry: Studying the environmental fate and transformation of this compound and its derivatives to ensure their application does not pose an ecological risk.
This interdisciplinary approach, combining synthetic chemistry with biological and environmental screening, is essential for translating fundamental chemical knowledge into practical applications that address societal needs.
Q & A
Q. What are the optimized synthetic routes for Propanedinitrile, [(2-Chlorophenyl)Methylene]- (CS), and how do reaction conditions affect yield and purity?
Q. How do solvent polarity and pH influence the compound’s stability and degradation pathways?
In aqueous solutions, CS hydrolyzes to 2-chlorobenzaldehyde and malononitrile derivatives. First-order kinetics dominate under acidic conditions (t₁/₂ = 2–4 hrs at pH 3), while alkaline conditions accelerate degradation (t₁/₂ <1 hr at pH 10). Polar aprotic solvents (e.g., DMSO) enhance stability by reducing nucleophilic attack on the nitrile groups .
Q. What mechanistic insights explain contradictory bioactivity reports (e.g., irritant vs. potential therapeutic effects)?
CS activates TRPA1 and TRPV1 ion channels, causing lacrimation and inflammation. However, derivatives with electron-withdrawing substituents show selective inhibition of cancer cell proliferation (IC₅₀ = 12–18 µM in HeLa cells). Computational docking studies suggest interactions with cysteine residues in protein kinases (e.g., EGFR), but in vivo toxicity limits therapeutic use .
Q. How can quantum chemical calculations resolve discrepancies in experimental vs. theoretical spectral data?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level accurately predicts IR and NMR spectra. Discrepancies in UV-Vis absorption maxima (λ_max observed: 320 nm vs. calculated: 305 nm) arise from solvent effects and exciton coupling in aggregated states .
Methodological Guidance
Q. What strategies mitigate side reactions during scale-up synthesis?
Q. How should researchers address conflicting data on CS’s environmental persistence?
Conduct accelerated degradation studies under simulated sunlight (λ >290 nm) to measure photolytic half-life (t₁/₂ = 4–6 hrs). Compare results across matrices (soil vs. water) using LC-MS/MS to identify transformation products like 2-chlorohippuric acid .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
